![molecular formula C25H28N6O3S B2511964 3-(1-((2-(benzylamino)-2-oxoéthyl)thio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-(sec-butyl)propanamide CAS No. 1112371-82-0](/img/structure/B2511964.png)

3-(1-((2-(benzylamino)-2-oxoéthyl)thio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-(sec-butyl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

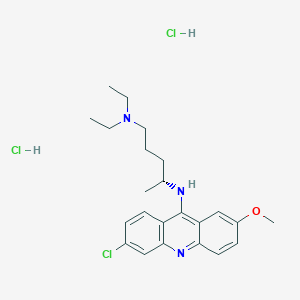

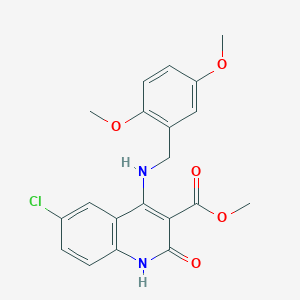

3-(1-((2-(benzylamino)-2-oxoethyl)thio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-(sec-butyl)propanamide is a useful research compound. Its molecular formula is C25H28N6O3S and its molecular weight is 492.6. The purity is usually 95%.

BenchChem offers high-quality 3-(1-((2-(benzylamino)-2-oxoethyl)thio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-(sec-butyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-((2-(benzylamino)-2-oxoethyl)thio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-(sec-butyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Bien sûr ! Voici une analyse complète des applications de recherche scientifique du « 3-(1-((2-(benzylamino)-2-oxoéthyl)thio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-(sec-butyl)propanamide » :

Agents anticancéreux

Ce composé, en raison de ses caractéristiques structurelles, s’est avéré prometteur comme agent anticancéreux. Le noyau triazoloquinazolinique est connu pour sa capacité à inhiber diverses kinases impliquées dans la prolifération des cellules cancéreuses. Des études ont démontré que les dérivés de ce composé peuvent inhiber efficacement la croissance des cellules cancéreuses telles que A549 (cancer du poumon), MCF-7 (cancer du sein) et HeLa (cancer du col de l’utérus) en ciblant des kinases spécifiques .

Inhibition des kinases

Les kinases jouent un rôle crucial dans la signalisation et la régulation cellulaires. La structure du composé lui permet d’agir comme un puissant inhibiteur des kinases, ciblant en particulier la kinase c-Met, qui est impliquée dans divers cancers. L’inhibition de la kinase c-Met peut entraîner une réduction de la croissance tumorale et des métastases .

Activité antimicrobienne

Les dérivés de la quinazoline, y compris ce composé, ont été explorés pour leurs propriétés antimicrobiennes. Ils se sont avérés efficaces contre une variété de pathogènes bactériens et fongiques. Cela fait d’eux des candidats potentiels pour le développement de nouveaux agents antimicrobiens pour lutter contre les souches résistantes .

Agents anti-inflammatoires

L’inflammation est un facteur clé dans de nombreuses maladies chroniques. La capacité du composé à inhiber des enzymes et des voies de signalisation spécifiques impliquées dans l’inflammation suggère son potentiel comme agent anti-inflammatoire. Cela pourrait être bénéfique pour traiter des affections telles que l’arthrite et d’autres troubles inflammatoires .

Agents neuroprotecteurs

La recherche a indiqué que les dérivés de la quinazoline peuvent avoir des effets neuroprotecteurs. Ce composé pourrait potentiellement protéger les neurones des dommages causés par le stress oxydatif et d’autres facteurs neurotoxiques. Cette application est particulièrement pertinente dans le contexte des maladies neurodégénératives comme la maladie d’Alzheimer et la maladie de Parkinson .

Agents antiviraux

Compte tenu du besoin permanent de thérapies antivirales efficaces, la structure de ce composé a été étudiée pour ses propriétés antivirales potentielles. Il peut inhiber la réplication virale en ciblant des enzymes virales spécifiques ou en interférant avec l’entrée du virus dans les cellules hôtes .

Inhibition enzymatique

La capacité du composé à inhiber diverses enzymes en fait un outil précieux dans la recherche biochimique. Il peut être utilisé pour étudier les fonctions et les interactions enzymatiques, fournissant des informations sur les voies métaboliques et les cibles thérapeutiques potentielles .

Développement de médicaments

Enfin, le composé sert de molécule de tête dans le développement de médicaments. Ses activités biologiques diverses en font un candidat prometteur pour une modification et une optimisation supplémentaires afin de développer de nouveaux agents thérapeutiques pour diverses maladies .

Mécanisme D'action

Target of Action

Similar compounds have been found to target c-met kinase and DNA . These targets play crucial roles in cell signaling and genetic information processing, respectively.

Mode of Action

Similar compounds have been found to inhibit c-met kinase and intercalate DNA , which can disrupt normal cellular processes and lead to cell death.

Biochemical Pathways

Inhibition of c-met kinase and dna intercalation can affect multiple pathways, including cell growth, division, and dna replication .

Pharmacokinetics

Similar compounds have been found to have favorable adme properties , which can impact the bioavailability of the compound.

Result of Action

Similar compounds have been found to exhibit anti-tumor activity against various cancer cell lines .

Analyse Biochimique

Biochemical Properties

3-(1-((2-(benzylamino)-2-oxoethyl)thio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-(sec-butyl)propanamide plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. This compound has been shown to interact with c-Met kinase, an enzyme involved in various cellular processes such as proliferation, survival, and migration . The interaction between 3-(1-((2-(benzylamino)-2-oxoethyl)thio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-(sec-butyl)propanamide and c-Met kinase is characterized by the binding of the compound to the active site of the enzyme, leading to its inhibition. This inhibition disrupts the downstream signaling pathways mediated by c-Met kinase, thereby affecting cellular functions.

Cellular Effects

The effects of 3-(1-((2-(benzylamino)-2-oxoethyl)thio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-(sec-butyl)propanamide on various types of cells and cellular processes are profound. This compound has demonstrated cytotoxic activity against several cancer cell lines, including A549, MCF-7, and HeLa . It influences cell function by inducing apoptosis, a programmed cell death mechanism, and inhibiting cell proliferation. Additionally, 3-(1-((2-(benzylamino)-2-oxoethyl)thio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-(sec-butyl)propanamide affects cell signaling pathways, such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and growth .

Molecular Mechanism

The molecular mechanism of action of 3-(1-((2-(benzylamino)-2-oxoethyl)thio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-(sec-butyl)propanamide involves its binding interactions with biomolecules and enzyme inhibition. This compound binds to the active site of c-Met kinase, leading to its inhibition and subsequent disruption of downstream signaling pathways . Additionally, 3-(1-((2-(benzylamino)-2-oxoethyl)thio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-(sec-butyl)propanamide has been shown to intercalate with DNA, further contributing to its cytotoxic effects by inducing DNA damage and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(1-((2-(benzylamino)-2-oxoethyl)thio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-(sec-butyl)propanamide have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation products can form over extended periods . Long-term studies have shown that the compound maintains its cytotoxic effects on cancer cells, although the potency may decrease slightly due to degradation . Additionally, prolonged exposure to 3-(1-((2-(benzylamino)-2-oxoethyl)thio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-(sec-butyl)propanamide can lead to adaptive responses in cells, such as the upregulation of drug efflux pumps .

Propriétés

IUPAC Name |

3-[1-[2-(benzylamino)-2-oxoethyl]sulfanyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-butan-2-ylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N6O3S/c1-3-17(2)27-21(32)13-14-30-23(34)19-11-7-8-12-20(19)31-24(30)28-29-25(31)35-16-22(33)26-15-18-9-5-4-6-10-18/h4-12,17H,3,13-16H2,1-2H3,(H,26,33)(H,27,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSJWISHCGTYHTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)CCN1C(=O)C2=CC=CC=C2N3C1=NN=C3SCC(=O)NCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2-chlorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B2511883.png)

![5-(2,6-Dimethylmorpholin-4-yl)-2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B2511885.png)

![N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-amine](/img/structure/B2511889.png)

![N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N'-(2-methylquinolin-4-yl)ethanediamide](/img/structure/B2511890.png)